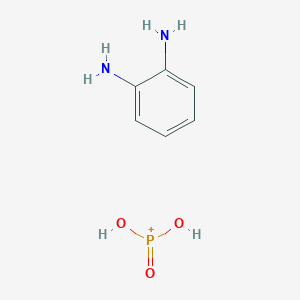
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H14O3. It is a type of ester, specifically an acrylate ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in polymer chemistry and is often utilized in the production of coatings, adhesives, and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methylpropyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 1-methoxy-2-methylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-methylpropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylprop-2-enoic acid and 1-methoxy-2-methylpropanol.
Polymerization: The compound can undergo free radical polymerization to form polymers, which are used in coatings and adhesives.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: 2-methylprop-2-enoic acid and 1-methoxy-2-methylpropanol.
Polymerization: Polymers used in coatings and adhesives.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in the development of medical adhesives and coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 1-methoxy-2-methylpropyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The compound’s double bond allows it to participate in free radical polymerization, forming long polymer chains. These polymers can then be used to create materials with specific properties, such as flexibility, adhesion, and durability. The molecular targets and pathways involved in its action are related to the initiation and propagation steps of the polymerization process.
Comparaison Avec Des Composés Similaires
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Methyl methacrylate: Another acrylate ester used in the production of polymethyl methacrylate (PMMA), known for its transparency and resistance to impact.
Ethyl acrylate: Used in the production of polymers and copolymers with applications in adhesives and coatings.
Butyl acrylate: Known for its flexibility and used in the production of pressure-sensitive adhesives.
Uniqueness: this compound is unique due to its specific combination of a methoxy group and a methylpropyl group, which imparts distinct properties to the resulting polymers, such as enhanced flexibility and adhesion.
Propriétés
Numéro CAS |
487048-12-4 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(1-methoxy-2-methylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(10)12-9(11-5)7(3)4/h7,9H,1H2,2-5H3 |
Clé InChI |
DUOYWYYFTMJWHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OC)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)

![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
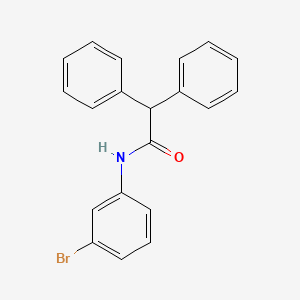
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
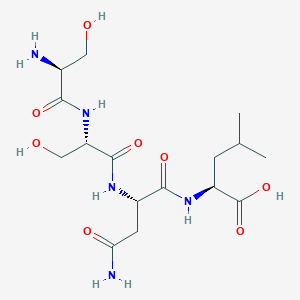
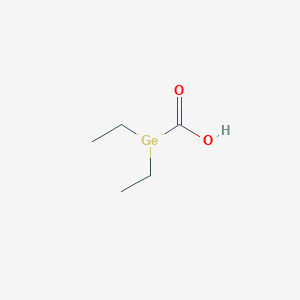
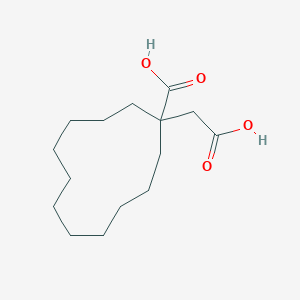
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
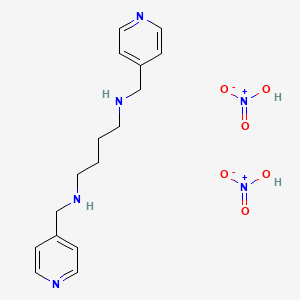
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
